molecular formula C16H16ClNO2 B7557637 2-Chloro-5-(3-phenylpropylamino)benzoic acid

2-Chloro-5-(3-phenylpropylamino)benzoic acid

Cat. No. B7557637
M. Wt: 289.75 g/mol
InChI Key: GSIIQZSSVARXSP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-phenylpropylamino)benzoic acid, also known as CGS-8216, is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(3-phenylpropylamino)benzoic acid is not fully understood. However, it is believed to exert its anti-inflammatory and analgesic effects by inhibiting the activity of cyclooxygenase (COX), an enzyme that catalyzes the conversion of arachidonic acid to prostaglandins. 2-Chloro-5-(3-phenylpropylamino)benzoic acid has been shown to selectively inhibit COX-2, an isoform of COX that is upregulated in response to inflammation and pain.
Biochemical and Physiological Effects:
2-Chloro-5-(3-phenylpropylamino)benzoic acid has been shown to exhibit anti-inflammatory and analgesic effects in various animal models of inflammation and pain. It has also been reported to have anti-cancer activities by inhibiting the proliferation and inducing apoptosis of cancer cells. In addition, 2-Chloro-5-(3-phenylpropylamino)benzoic acid has been shown to have neuroprotective effects in animal models of neurodegenerative diseases by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-Chloro-5-(3-phenylpropylamino)benzoic acid in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one of the limitations is its low solubility in water, which may require the use of organic solvents for its administration.

Future Directions

There are several future directions for the research on 2-Chloro-5-(3-phenylpropylamino)benzoic acid. One of the areas of interest is its potential therapeutic applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its anti-cancer activities and its potential use in combination with other anti-cancer drugs. Furthermore, the development of more potent and selective COX-2 inhibitors based on the structure of 2-Chloro-5-(3-phenylpropylamino)benzoic acid may lead to the discovery of new drugs for the treatment of inflammation and pain.

Synthesis Methods

The synthesis of 2-Chloro-5-(3-phenylpropylamino)benzoic acid involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-phenylpropylamine in the presence of a reducing agent such as iron powder. The resulting product is then purified using column chromatography to obtain the pure compound. The yield of the synthesis process is around 60-70% with a purity of 98%.

Scientific Research Applications

2-Chloro-5-(3-phenylpropylamino)benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer activities in preclinical studies. In addition, 2-Chloro-5-(3-phenylpropylamino)benzoic acid has been reported to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-chloro-5-(3-phenylpropylamino)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-15-9-8-13(11-14(15)16(19)20)18-10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11,18H,4,7,10H2,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSIIQZSSVARXSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC2=CC(=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(3-phenylpropylamino)benzoic acid

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